![molecular formula C7H11ClF3NO B2537238 6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride CAS No. 1461706-48-8](/img/structure/B2537238.png)

6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

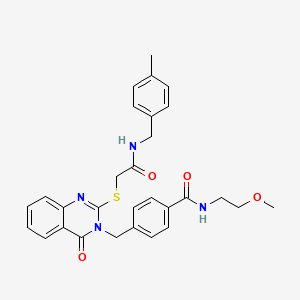

Synthesis Analysis

The synthesis of azabicycloheptane derivatives is a topic of active research. For instance, a two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been developed, which serves as a precursor for further derivatization . Another study presents a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals and a [2+2]-photochemical cyclization . Additionally, a non-chiral 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid was synthesized in six steps from a dibromohexanedioate precursor . These methods highlight the versatility and creativity in synthesizing azabicycloheptane derivatives, which could be applied to the synthesis of "6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride".

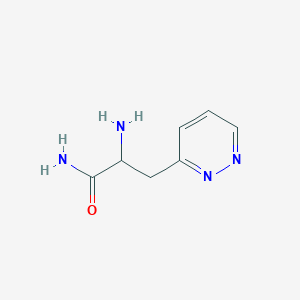

Molecular Structure Analysis

The molecular structure of azabicycloheptane derivatives is characterized by a bicyclic framework that provides conformational rigidity. This rigidity is beneficial for the binding affinity and selectivity of drug molecules. The papers do not directly analyze the molecular structure of "6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride", but they do discuss the synthesis and properties of related structures, which can provide insights into the behavior of the trifluoromethyl group in such a bicyclic system .

Chemical Reactions Analysis

The chemical reactivity of azabicycloheptane derivatives is influenced by the strain within the bicyclic system and the nature of substituents. For example, the [2+2]-photochemical intermolecular cycloaddition is a key reaction for synthesizing functionalized 3-azabicyclo[3.2.0]heptanes . The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues also involves an intermolecular [2+2] photocycloaddition . These reactions demonstrate the potential for creating diverse derivatives, which could be relevant for the chemical reactions involving "6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride".

Physical and Chemical Properties Analysis

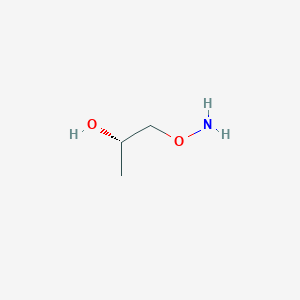

The physical and chemical properties of azabicycloheptane derivatives are determined by their molecular structure. The presence of a trifluoromethyl group, as in the compound of interest, would likely influence the compound's lipophilicity, electronic properties, and metabolic stability. While the papers do not provide specific data on "6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride", they do offer insights into the properties of related compounds. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane and its derivatives provides information on the barriers to rotation around certain bonds, which can be lower than in unstrained analogs . This information can be extrapolated to predict the behavior of the trifluoromethyl derivative.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Researchers have explored the synthesis and conversion mechanisms of 2-azabicyclo[2.2.1]heptanes, which are crucial for the development of novel chemical entities. For instance, Portoghese and Sepp (1973) described a facile route to 6-substituted 2-azabicyclo[2.2.1]heptanes, highlighting the significance of such compounds in organic synthesis (Portoghese & Sepp, 1973). This work underscores the steric requirements of nitrogen lone pairs in these structures, similar to those in norborneol, reflecting their potential for diverse chemical transformations.

Polymer Chemistry

The interaction of hexafluoroacetone azine with esters of 1,6-heptadien-4-ol, as studied by Nuyken et al. (1989), leads to the formation of polymers containing 4,4,8,8-tetrakis(trifluoromethyl)-1,5-diazabicyclo[3.3.0]octan-2,6-diyl groups. These polymers exhibit partial crystallinity and complete solubility in common solvents due to their ester functions, suggesting applications in materials science and polymer chemistry (Nuyken, Maier, & Burger, 1989).

Pharmaceutical Compound Development

The structural characterization of similar bicyclic compounds, such as the 7-azabicyclo[2.2.1]heptane nucleus found in epibatidine, hints at the potential for developing novel pharmacological agents. Britvin and Rumyantsev (2017) conducted a study on 7-azabicyclo[2.2.1]heptane (7-azanorbornane), revealing insights into the structural aspects of these compounds that could inform the design of new therapeutic molecules (Britvin & Rumyantsev, 2017).

properties

IUPAC Name |

6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-4-1-5(6)11-3-4;/h4-5,11-12H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEDTDXTWIGLNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1NC2)(C(F)(F)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(5-fluoro-2-pyridin-4-yl-1H-indol-3-yl)amino]carbonyl}amino)benzoate](/img/structure/B2537155.png)

![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2537156.png)

methanone](/img/structure/B2537159.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2537171.png)

![5-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2537175.png)

![3-(3,5-dimethylphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537177.png)